ETHYL 2-{2-[(5-{[(FURAN-2-YL)FORMAMIDO]METHYL}-4-(4-NITROPHENYL)-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
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Overview
Description
ETHYL 2-{2-[(5-{[(FURAN-2-YL)FORMAMIDO]METHYL}-4-(4-NITROPHENYL)-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a variety of functional groups, including furan, triazole, and benzothiophene moieties
Preparation Methods
The synthesis of ETHYL 2-{2-[(5-{[(FURAN-2-YL)FORMAMIDO]METHYL}-4-(4-NITROPHENYL)-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic synthesis. The process begins with the preparation of the furan-2-yl formamide derivative, followed by the formation of the triazole ring through cyclization reactions. The benzothiophene moiety is then introduced via a series of condensation and cyclization reactions. Industrial production methods may involve optimization of these steps to improve yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitro group on the phenyl ring can be reduced to an amine.
Substitution: The triazole ring can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium azide. Major products formed from these reactions include furan-2-carboxylic acid, aniline derivatives, and substituted triazoles.
Scientific Research Applications
ETHYL 2-{2-[(5-{[(FURAN-2-YL)FORMAMIDO]METHYL}-4-(4-NITROPHENYL)-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and triazole rings may facilitate binding to these targets, while the benzothiophene moiety can enhance the compound’s stability and bioavailability. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds include other furan, triazole, and benzothiophene derivatives. For example:
Furan-2-carboxylic acid: A simpler furan derivative with different reactivity.
4-Nitrophenyl triazole: A triazole derivative with similar functional groups but different overall structure.
Benzothiophene-3-carboxylate: A benzothiophene derivative with different substituents. ETHYL 2-{2-[(5-{[(FURAN-2-YL)FORMAMIDO]METHYL}-4-(4-NITROPHENYL)-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to its combination of these functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[[2-[[5-[(furan-2-carbonylamino)methyl]-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N6O7S2/c1-2-39-26(36)23-18-6-3-4-8-20(18)42-25(23)29-22(34)15-41-27-31-30-21(14-28-24(35)19-7-5-13-40-19)32(27)16-9-11-17(12-10-16)33(37)38/h5,7,9-13H,2-4,6,8,14-15H2,1H3,(H,28,35)(H,29,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GURPTNBCPFPALI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NN=C(N3C4=CC=C(C=C4)[N+](=O)[O-])CNC(=O)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N6O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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